molecular formula C23H27N3O3S B114749 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea CAS No. 145232-89-9

1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea

Cat. No. B114749
CAS RN: 145232-89-9
M. Wt: 425.5 g/mol
InChI Key: OPLHGJDLBDRUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea, also known as MBPET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPET is a thiourea derivative that has been synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea is not fully understood. However, studies have shown that 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell growth. 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea also inhibits the activity of the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea inhibits the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has also been shown to inhibit the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has a number of advantages and limitations for lab experiments. One advantage is that 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has been shown to have a high degree of selectivity for its target proteins, which reduces the risk of off-target effects. Additionally, 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has a low toxicity profile, which makes it a promising candidate for therapeutic applications. However, one limitation of 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea is that its synthesis is complex and requires specialized equipment and expertise.

Future Directions

There are a number of potential future directions for 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea research. One area of interest is the development of 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea-based therapies for the treatment of inflammatory diseases and cancer. Additionally, 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea may have potential applications in the treatment of viral infections, such as hepatitis C. Further research is needed to fully understand the mechanism of action of 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea involves a multi-step process that includes the reaction of 3,4-(methylenedioxy)benzoyl chloride with 1-benzyl-4-piperidone to form 1-benzyl-4-(3,4-(methylenedioxy)benzoyl)piperidine. This intermediate product is then reacted with thiourea to form 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea. The synthesis of 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has anti-inflammatory, anti-tumor, and anti-viral properties. 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has been shown to inhibit the growth of cancer cells and suppress the production of inflammatory cytokines. Additionally, 1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea has been shown to inhibit the replication of the hepatitis C virus.

properties

CAS RN

145232-89-9

Product Name

1-(3,4-(Methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H27N3O3S/c27-22(19-6-7-20-21(14-19)29-16-28-20)25-23(30)24-11-8-17-9-12-26(13-10-17)15-18-4-2-1-3-5-18/h1-7,14,17H,8-13,15-16H2,(H2,24,25,27,30)

InChI Key

OPLHGJDLBDRUTM-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4

Other CAS RN

145232-89-9

synonyms

1-(3,4-(methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea
1-MDB-3-BPET

Origin of Product

United States

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